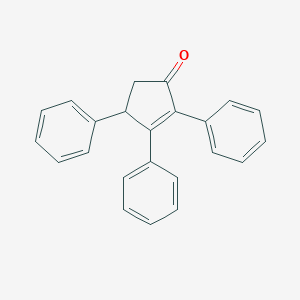

2-Cyclopenten-1-one, 2,3,4-triphenyl-

Beschreibung

Contextualization within α,β-Unsaturated Ketone Chemistry

The molecule 2-Cyclopenten-1-one (B42074), 2,3,4-triphenyl- belongs to the broad and important class of organic compounds known as α,β-unsaturated ketones. This structural motif consists of a ketone functional group conjugated with a carbon-carbon double bond. This conjugation gives rise to unique electronic properties and a rich and varied reactivity profile. The delocalization of π-electrons across the C=C-C=O system results in electrophilic character at both the carbonyl carbon and the β-carbon, making them susceptible to nucleophilic attack. Common reactions of α,β-unsaturated ketones include 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition).

Structure

3D Structure

Eigenschaften

CAS-Nummer |

4970-80-3 |

|---|---|

Molekularformel |

C23H18O |

Molekulargewicht |

310.4 g/mol |

IUPAC-Name |

2,3,4-triphenylcyclopent-2-en-1-one |

InChI |

InChI=1S/C23H18O/c24-21-16-20(17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)23(21)19-14-8-3-9-15-19/h1-15,20H,16H2 |

InChI-Schlüssel |

WDSHVJFXENTSBF-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(C(=C(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Cyclopenten 1 One, 2,3,4 Triphenyl and Precursors

Dehydration Pathways from Hydroxycyclopentenones

A primary route to 2,3,4-triphenyl-2-cyclopenten-1-one involves the dehydration of a hydroxylated precursor, specifically 4-Hydroxy-2,3,4-triphenyl-2-cyclopenten-1-one (B371745).

The precursor, 4-Hydroxy-2,3,4-triphenyl-2-cyclopenten-1-one, can be synthesized from aromatic ketones. This compound is a known chemical entity with the molecular formula C23H18O2. nih.gov

Table 1: Properties of 4-Hydroxy-2,3,4-triphenyl-2-cyclopenten-1-one | Property | Value | | --- | --- | | Molecular Formula | C23H18O2 | | Molecular Weight | 326.4 g/mol | | IUPAC Name | 4-hydroxy-2,3,4-triphenylcyclopent-2-en-1-one |

This table is interactive. Users can sort and filter the data.

Acid-catalyzed dehydration is a common method for converting hydroxycyclopentenones to their corresponding cyclopentenones. doubtnut.comgoogle.com In this process, the hydroxyl group is protonated, forming a good leaving group (water). Subsequent elimination of water and a proton from an adjacent carbon atom leads to the formation of a double bond, yielding the α,β-unsaturated ketone.

While the direct dehydration of 4-Hydroxy-2,3,4-triphenyl-2-cyclopenten-1-one to 2,3,4-triphenyl-2-cyclopenten-1-one is a plausible pathway, the potential for further dehydration to form a highly conjugated cyclopentadienone (a cyclone) exists. The stability of the resulting conjugated system often drives these reactions.

Cyclopentenone Ring-Formation Reactions Relevant to Substituted Analogues

Several powerful synthetic methods exist for the construction of the cyclopentenone scaffold, which are applicable to the synthesis of substituted analogues of 2,3,4-triphenyl-2-cyclopenten-1-one.

The Nazarov cyclization is a key reaction for synthesizing cyclopentenones from divinyl ketones. wikipedia.orgthermofisher.com This reaction proceeds via a 4π-electrocyclic ring closure of a pentadienyl cation intermediate generated by the activation of the divinyl ketone with a protic or Lewis acid. wikipedia.orgnih.govnrochemistry.com The reaction's versatility has been expanded to include unconventional substrates and methods for generating the pentadienyl cation. nih.gov The stereospecificity of the cyclization is a result of conrotatory ring closure as dictated by orbital symmetry rules. nih.govnih.gov

Table 2: Key Features of the Nazarov Cyclization | Feature | Description | | --- | --- | | Reaction Type | 4π Electrocyclic Ring Closure | | Reactant | Divinyl Ketone | | Intermediate | Pentadienyl Cation | | Product | Cyclopentenone | | Stereochemistry | Conrotatory |

This table is interactive. Users can sort and filter the data.

The development of catalytic and asymmetric versions of the Nazarov cyclization has further enhanced its synthetic utility. nih.gov

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of unsaturated rings, including cyclopentenones, from acyclic diene precursors. wikipedia.orgorganic-chemistry.org This metal-catalyzed reaction, often employing ruthenium-based catalysts like the Grubbs' catalyst, proceeds through a metallacyclobutane intermediate and typically releases ethylene as a byproduct. wikipedia.orgyoutube.com RCM is valued for its functional group tolerance and its ability to form rings of various sizes, from 5 to 30 members. wikipedia.orgorganic-chemistry.org The synthesis of complex molecules containing functionalities such as epoxides, ketones, and amines is achievable with modern RCM techniques. wikipedia.org

The Pauson-Khand reaction is a [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. wikipedia.org This reaction is typically catalyzed by metal-carbonyl complexes, with dicobalt octacarbonyl being the traditional reagent. wikipedia.orgjk-sci.com The intramolecular version of the Pauson-Khand reaction is particularly effective for constructing fused bicyclic systems with high regio- and stereoselectivity. jk-sci.comlibretexts.org

Table 3: Components of the Pauson-Khand Reaction | Component | Role | | --- | --- | | Alkyne | Forms one side of the new ring | | Alkene | Forms the other side of the new ring | | Carbon Monoxide | Provides the carbonyl group of the cyclopentenone | | Metal Catalyst | Mediates the cycloaddition |

This table is interactive. Users can sort and filter the data.

While the classical Pauson-Khand reaction often requires stoichiometric amounts of the metal complex, catalytic versions have been developed using various transition metals, including rhodium. wikipedia.org

Compound Index

Condensation Reactions for Cyclopentenone Derivatives

Condensation reactions, particularly the aldol (B89426) condensation, represent a fundamental and widely utilized method for forming carbon-carbon bonds and constructing cyclic systems. wikipedia.orgresearchgate.net This strategy is notably effective for the synthesis of highly substituted cyclopentenone derivatives, including those with multiple phenyl groups. A classic and well-documented example is the synthesis of Tetraphenylcyclopentadienone (B147504), a compound structurally similar to 2,3,4-triphenyl-2-cyclopenten-1-one, through a base-catalyzed double aldol condensation. researchgate.netnih.gov

The reaction involves the condensation of Benzil (B1666583) with Dibenzyl ketone in the presence of a base, such as potassium hydroxide, in an alcoholic solvent like ethanol. nih.gov The mechanism begins with the deprotonation of an alpha-carbon of dibenzyl ketone by the base to form an enolate. nih.gov This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of benzil. A subsequent intramolecular aldol addition, followed by a double dehydration (elimination of two water molecules), yields the highly conjugated, dark-purple crystalline product, Tetraphenylcyclopentadienone. nih.govescholarship.org The stability of this product is attributed to its extensive conjugation, whereas the parent cyclopentadienone rapidly dimerizes. researchgate.net

This synthetic approach is robust, proceeding in high yield, and serves as a primary example of building a polyphenylated cyclopentenone core from acyclic precursors. chim.it The reaction conditions for this specific condensation are summarized in the table below.

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Reaction Time | Yield | Ref. |

| Benzil | Dibenzyl ketone | Potassium Hydroxide (KOH) | Ethanol | 15-30 min (reflux) | ~90% | nih.govchim.it |

| Benzil | 1,3-Diphenylacetone (B89425) | Benzyltrimethylammonium hydroxide (Triton B) | Triethylene glycol | Not specified | High | wikipedia.org |

Advanced Annulation and Cycloaddition Strategies

Beyond classical condensations, more sophisticated methods involving annulation and cycloaddition reactions provide powerful routes to five-membered ring systems. These strategies offer alternative pathways that can provide enhanced control over regioselectivity and stereoselectivity.

Phosphine-catalyzed [3+2]-annulation reactions have emerged as a versatile tool for the construction of five-membered carbocycles and heterocycles. nih.gov This methodology typically involves the reaction of a three-carbon synthon with a two-carbon synthon, mediated by a phosphine catalyst. In these reactions, the phosphine acts as a nucleophilic catalyst that activates a substrate to generate a zwitterionic intermediate, which then participates in the cycloaddition. escholarship.org

For the synthesis of cyclopentenones, a phosphine can activate cyclopropenones to serve as a C3 synthon. The nucleophilic addition of the phosphine to a cyclopropenone, such as diphenylcyclopropenone, followed by ring-opening, generates an α-ketenyl phosphorus ylide. escholarship.org This ylide can then react as a 1,3-dipole surrogate in a [3+2] annulation with various unsaturated electrophiles. escholarship.org While this specific pathway has been extensively explored for the synthesis of butenolides and butyrolactams when reacting with aldehydes or imines, its direct application to form carbocyclic cyclopentenones is less common. escholarship.org

Another approach involves the reaction of allenes with electron-deficient alkenes. Lu's [3+2] cycloaddition using allenoates and alkenes under phosphine catalysis is a prominent example used in the formation of cyclopentenes. nih.gov While powerful, the direct synthesis of 2,3,4-triphenyl-2-cyclopenten-1-one using this specific phosphorane-based methodology is not widely documented, the general principle remains a viable strategy for constructing substituted cyclopentene (B43876) rings.

The 1,3-dipolar cycloaddition, often referred to as the Huisgen cycloaddition, is a powerful pericyclic reaction for synthesizing five-membered rings. orgsyn.org The reaction occurs between a 1,3-dipole (a molecule with delocalized electrons over three atoms) and a dipolarophile (typically an alkene or alkyne). orgsyn.org This method is exceptionally useful for creating heterocyclic systems, but can also be applied to carbocycle formation. orgsyn.org

In the context of highly substituted cyclopentenones, a relevant reaction involves the use of diphenylcyclopropenone as a dipolarophile. For instance, it has been shown to react with azomethine ylides, which are nitrogen-based 1,3-dipoles. nih.gov The cycloaddition of azomethine ylides, generated from the thermal ring-opening of aziridines, to diphenylcyclopropenone leads to the formation of 4-oxazoline derivatives rather than a carbocyclic cyclopentenone. nih.gov

While 1,3-dipolar cycloadditions are a cornerstone of modern synthetic chemistry for five-membered ring construction, their application to directly form the specific carbocyclic skeleton of 2,3,4-triphenyl-2-cyclopenten-1-one from acyclic precursors is not a commonly reported pathway. The reaction is more frequently employed where the cyclopentenone ring itself acts as the dipolarophile for the synthesis of fused heterocyclic systems.

Reactivity and Mechanistic Investigations of 2 Cyclopenten 1 One, 2,3,4 Triphenyl

Conjugate Addition Reactions

As an α,β-unsaturated ketone, the core reactivity of 2-Cyclopenten-1-one (B42074), 2,3,4-triphenyl-, is dominated by conjugate addition, where nucleophiles attack the electrophilic β-carbon. wikipedia.org The extensive phenyl substitution, however, introduces significant steric hindrance and electronic effects that modulate this reactivity.

Nucleophilic Conjugate Additions

The susceptibility of the cyclopentenone ring to nucleophilic attack is a cornerstone of its chemistry. wikipedia.org In the case of 2,3,4-triphenyl-2-cyclopenten-1-one, the β-carbon (C4) is the primary site for nucleophilic attack due to the electron-withdrawing effect of the conjugated carbonyl group. wikipedia.org A variety of nucleophiles can participate in this 1,4-addition.

Soft nucleophiles are generally favored for conjugate addition over hard nucleophiles, which tend to prefer direct (1,2) addition to the carbonyl carbon. masterorganicchemistry.com Organocuprates (Gilman reagents), for instance, are classic soft nucleophiles that selectively perform 1,4-addition to α,β-unsaturated ketones. masterorganicchemistry.comyoutube.com The reaction of 2,3,4-triphenyl-2-cyclopenten-1-one with a lithium dialkylcuprate would be expected to proceed via nucleophilic attack at the C4 position, followed by protonation (during workup) to yield the corresponding 3,4,5-trisubstituted cyclopentanone. The steric bulk of the phenyl groups at C2, C3, and C4 would likely influence the rate of reaction and may necessitate higher temperatures or longer reaction times compared to less substituted cyclopentenones.

The general mechanism involves the attack of the nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate. This intermediate is then protonated, typically during aqueous workup, to yield the final saturated ketone product. libretexts.org

Table 1: Expected Reactivity of 2-Cyclopenten-1-one, 2,3,4-triphenyl- with Various Nucleophiles

| Nucleophile Type | Expected Reaction Pathway | Product Class |

| Organocuprates (R₂CuLi) | 1,4-Conjugate Addition | β-Substituted Cyclopentanone |

| Thiols (RSH) | 1,4-Conjugate Addition | β-Thioether Cyclopentanone |

| Amines (R₂NH) | 1,4-Conjugate Addition | β-Amino Cyclopentanone |

| Enolates | 1,4-Conjugate Addition (Michael) | 1,5-Dicarbonyl Compound |

Michael Reaction Pathways

The Michael reaction is a specific and highly valuable type of conjugate addition involving a resonance-stabilized carbanion, typically an enolate, as the nucleophile (the Michael donor). masterorganicchemistry.comorganic-chemistry.org The α,β-unsaturated ketone, in this case, 2,3,4-triphenyl-2-cyclopenten-1-one, serves as the Michael acceptor.

The reaction is typically catalyzed by a base, which deprotonates the Michael donor (e.g., a β-dicarbonyl compound like diethyl malonate) to form the nucleophilic enolate. This enolate then adds to the β-carbon of the triphenylcyclopentenone. nih.gov The resulting product, after protonation, is a 1,5-dicarbonyl compound. The significant steric hindrance presented by the three phenyl groups on the cyclopentenone ring would be a major factor in the feasibility and yield of such a reaction, likely requiring carefully optimized conditions.

Diels-Alder Cycloaddition Reactions as Dienophiles

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to form six-membered rings. wikipedia.org In this context, the double bond of the cyclopentenone ring system acts as the dienophile (the 2π-electron component), reacting with a conjugated diene (the 4π-electron component). wikipedia.org The reactivity of a dienophile is enhanced by the presence of electron-withdrawing groups; the carbonyl group in 2,3,4-triphenyl-2-cyclopenten-1-one serves this purpose, activating the C2-C3 double bond for cycloaddition. google.com

However, the substitution pattern of 2,3,4-triphenyl-2-cyclopenten-1-one presents considerable steric challenges. The phenyl groups at the C2 and C3 positions of the double bond create a highly crowded environment, which would likely hinder the approach of a diene. While cyclic dienophiles can be highly reactive, masterorganicchemistry.com the steric bulk on this particular molecule would be expected to significantly decrease its reactivity in Diels-Alder reactions compared to the parent 2-cyclopenten-1-one. wikipedia.org The reaction, if successful, would likely require high temperatures and would proceed slowly, potentially with competing side reactions. The product would be a bicyclic system with a high degree of substitution.

Dimerization and Oligomerization Phenomena

α,β-Unsaturated ketones are known to undergo photochemical [2+2] cycloaddition reactions, leading to the formation of cyclobutane-containing dimers. wikipedia.org This reaction is typically initiated by UV light, which excites the π-system of the enone. For simpler systems like the parent 2-cyclopenten-one, this dimerization is a well-documented process.

For 2,3,4-triphenyl-2-cyclopenten-1-one, photodimerization would also be a potential reaction pathway. The absorption of UV light would promote an electron to an antibonding orbital, leading to an excited state that can react with a ground-state molecule. This would result in the formation of a dimer containing a four-membered ring. The regiochemistry (head-to-head vs. head-to-tail) and stereochemistry (syn vs. anti) of the resulting cyclobutane (B1203170) ring would be influenced by the steric and electronic interactions between the phenyl groups in the transition state. Given the steric congestion, it is plausible that the reaction would exhibit high selectivity to minimize steric repulsion between the bulky phenyl substituents.

Acid-Catalyzed Rearrangements and Protonation Studies

Under acidic conditions, α,β-unsaturated ketones can undergo a variety of rearrangements. Protonation of the carbonyl oxygen is the initial step, forming a resonance-stabilized hydroxycarbocation. This can lead to isomerization or other skeletal rearrangements.

One notable acid-catalyzed transformation relevant to cyclopentenone synthesis is the Piancatelli rearrangement, which involves the conversion of 2-furylcarbinols into 4-hydroxycyclopentenones. While not a direct rearrangement of the pre-formed triphenylcyclopentenone, it highlights the types of acid-catalyzed cyclization and rearrangement pathways that are characteristic of this class of compounds. Other acid-catalyzed processes, such as the Nazarov cyclization, are also fundamental to cyclopentenone synthesis. wikipedia.org For 2,3,4-triphenyl-2-cyclopenten-1-one itself, strong acidic conditions could potentially lead to protonation and subsequent Wagner-Meerwein-type rearrangements of the phenyl groups, although such reactions would likely be complex and lead to a mixture of products.

Transition Metal-Catalyzed Transformations (e.g., Palladium, Platinum)

Palladium and platinum complexes are versatile catalysts for a wide array of organic transformations. For a substrate like 2,3,4-triphenyl-2-cyclopenten-1-one, several types of transition metal-catalyzed reactions could be envisioned, primarily involving the alkene moiety.

Palladium-catalyzed cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, are powerful methods for forming carbon-carbon bonds. lumenlearning.com While these reactions typically involve an organic halide or triflate, derivatives of the cyclopentenone could potentially be used. For example, if a halogen were present on one of the phenyl rings or on the cyclopentenone core itself, it could serve as a handle for cross-coupling. Furthermore, palladium catalysts are known to mediate conjugate addition reactions. rsc.org For instance, the palladium-catalyzed addition of arylboronic acids to enones is a known transformation. The application of such a reaction to 2,3,4-triphenyl-2-cyclopenten-1-one would offer a route to introduce an additional aryl group at the C4 position. The efficiency of such a process would again be highly dependent on overcoming the steric hindrance of the existing phenyl groups.

Spectroscopic Characterization and Advanced Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule.

¹H and ¹³C NMR Spectroscopic Analysis

¹H NMR: In a hypothetical ¹H NMR spectrum of 2,3,4-triphenyl-2-cyclopenten-1-one, one would expect to see distinct signals for the protons on the cyclopentenone ring and the phenyl groups. The protons on the three phenyl groups would likely appear as complex multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The chemical shifts of the remaining protons on the cyclopentenone ring would be influenced by the anisotropic effects of the adjacent phenyl groups and the carbonyl group. For comparison, the parent 2-cyclopenten-1-one (B42074) shows signals for its vinyl protons around δ 6.1-7.7 ppm and its aliphatic protons around δ 2.3-2.7 ppm. chemicalbook.comnih.gov

¹³C NMR: A ¹³C NMR spectrum would be expected to show a signal for the carbonyl carbon (C=O) in the downfield region (around δ 190-210 ppm, based on typical enone values). nih.gov The sp² carbons of the alkene and the phenyl groups would resonate in the δ 120-160 ppm range. The remaining sp³ carbons of the cyclopentenone ring would appear further upfield. Due to the three phenyl groups, a significant number of aromatic carbon signals would be expected. For the unsubstituted 2-cyclopenten-1-one, the carbonyl carbon appears around δ 210.5 ppm, the α- and β-alkene carbons at approximately δ 134.8 and 165.2 ppm respectively, and the aliphatic carbons at δ 34.6 and 45.4 ppm.

Advanced 2D NMR Experiments for Complex Structure Elucidation

To unambiguously assign the proton and carbon signals for a complex molecule like 2,3,4-triphenyl-2-cyclopenten-1-one, a suite of 2D NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to each other on the cyclopentenone ring. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded carbon and proton atoms, allowing for the assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in establishing the connectivity between the phenyl groups and the cyclopentenone core, as well as the relative positions of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons. It would be vital for determining the stereochemistry of the molecule, particularly the relative orientation of the phenyl groups and the protons on the cyclopentenone ring.

Without experimental data, a detailed analysis and data table for these 2D NMR experiments cannot be provided.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 2,3,4-triphenyl-2-cyclopenten-1-one would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, expected in the range of 1680-1720 cm⁻¹ for a conjugated cyclopentenone. core.ac.uk Another characteristic absorption would be the C=C stretching vibration of the alkene, typically appearing around 1600-1650 cm⁻¹. The spectrum would also feature multiple bands in the 3000-3100 cm⁻¹ region due to aromatic C-H stretching, and in the 1450-1600 cm⁻¹ region due to aromatic C=C stretching. For the parent 2-cyclopenten-1-one, a gas-phase IR spectrum is available, which could serve as a basic reference. nist.gov

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C stretching vibrations of the aromatic rings and the cyclopentenone double bond are typically strong in the Raman spectrum. While a Raman spectrum for the parent 2-cyclopenten-1-one is available, the spectrum of the triphenyl derivative would be significantly different due to the numerous vibrations associated with the phenyl groups. sigmaaldrich.com

A data table of characteristic IR and Raman bands is not possible without experimental spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the structural fragments of a molecule.

The molecular weight of 2,3,4-triphenyl-2-cyclopenten-1-one (C₂₃H₁₈O) is 310.39 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at m/z = 310. The fragmentation pattern would likely involve the loss of phenyl groups (C₆H₅, 77 Da) or a benzoyl group (C₆H₅CO, 105 Da). The stability of the aromatic rings would likely lead to prominent peaks corresponding to these fragments. For comparison, the mass spectrum of the parent 2-cyclopenten-1-one (molecular weight 82.10 g/mol ) shows a prominent molecular ion peak at m/z = 82 and fragmentation involving the loss of CO (28 Da) and C₂H₂ (26 Da). nih.govchemicalbook.com The fragmentation of the trimethyl derivative has also been documented. nist.gov

A detailed fragmentation table cannot be constructed without experimental mass spectral data.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state.

Determination of Molecular Conformation and Geometry

Without crystallographic data, a table of bond lengths and angles cannot be generated.

Theoretical and Computational Chemistry Studies on 2 Cyclopenten 1 One, 2,3,4 Triphenyl

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost, making it well-suited for studying larger molecules. acs.org DFT methods calculate the electronic structure of a molecule based on its electron density, providing insights into a wide range of chemical properties. acs.orgmdpi.com

DFT calculations can be employed to understand the electronic landscape of 2-Cyclopenten-1-one (B42074), 2,3,4-triphenyl-. By determining the energies and shapes of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—we can predict the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability.

Global reactivity descriptors, which can be calculated using DFT, provide a quantitative measure of a molecule's reactivity. These descriptors are based on the conceptual framework of DFT.

Table 1: Conceptual DFT Reactivity Descriptors (Illustrative for a Polyphenyl-Substituted System)

| Descriptor | Formula | Significance | Predicted Trend for 2-Cyclopenten-1-one, 2,3,4-triphenyl- |

|---|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy required to remove an electron. | Moderate, due to extended conjugation. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. | Moderate to high, influenced by the electron-withdrawing carbonyl group. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Escaping tendency of an electron from an equilibrium system. | Influenced by the balance of phenyl and carbonyl groups. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. | Expected to be relatively low, indicating higher reactivity compared to non-conjugated systems. |

| Global Electrophilicity (ω) | ω = μ2 / (2η) | Propensity to accept electrons. | Expected to be significant, making it susceptible to nucleophilic attack. |

This table is illustrative and based on general principles for similar compounds. Actual values would require specific DFT calculations.

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation energies. rsc.org For 2-Cyclopenten-1-one, 2,3,4-triphenyl-, DFT calculations could be used to model various reactions, such as nucleophilic additions to the carbonyl group or to the double bond, or cycloaddition reactions.

The process involves locating the geometry of the transition state, which is a first-order saddle point on the potential energy surface. arxiv.org By calculating the energy difference between the reactants and the transition state, the activation energy barrier can be determined, providing insight into the reaction kinetics. For example, in the study of cycloaddition reactions, DFT calculations can distinguish between different possible pathways, such as [4+2] versus [8+2] cycloadditions in tropone (B1200060) systems, and how catalysts can influence the preferred pathway. nih.gov For the title compound, one could model the approach of a nucleophile and map the energy changes to find the most likely reaction pathway.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Due to the presence of three bulky phenyl groups, 2-Cyclopenten-1-one, 2,3,4-triphenyl- is expected to have a complex conformational landscape. Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational techniques well-suited for exploring the conformational space of large molecules. nih.govyoutube.com

MM methods use a classical mechanical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. This allows for rapid energy minimization and the identification of stable conformers. MD simulations, on the other hand, solve Newton's equations of motion for the atoms in the molecule, providing a trajectory of the molecule's movements over time. This can reveal the dynamic behavior of the molecule, including conformational changes and the flexibility of different parts of the structure.

For 2-Cyclopenten-1-one, 2,3,4-triphenyl-, a key feature would be the orientation of the three phenyl groups relative to the cyclopentenone ring. Steric hindrance between the phenyl groups will likely force them to adopt a "propeller-like" arrangement, similar to what is observed in tetraphenylcyclopentadienone (B147504). acs.org MD simulations could provide insight into the rotational barriers of these phenyl groups and the flexibility of the cyclopentenone ring itself.

Table 2: Predicted Conformational Features of 2-Cyclopenten-1-one, 2,3,4-triphenyl-

| Feature | Predicted Characteristic | Computational Method for Analysis |

|---|---|---|

| Phenyl Group Orientation | Propeller-like arrangement to minimize steric strain. | Molecular Mechanics (MM), Molecular Dynamics (MD) |

| Dihedral Angles | Specific, non-planar dihedral angles between the phenyl rings and the cyclopentenone ring. | MM, MD |

| Cyclopentenone Ring Pucker | The cyclopentenone ring may adopt a specific puckered conformation (e.g., envelope or twist) to accommodate the bulky substituents. | MM, MD, DFT |

| Conformational Interconversion | MD simulations can reveal the energy barriers and pathways for interconversion between different stable conformers. | Molecular Dynamics (MD) |

Potential Energy Surface Mapping and Conformer Interconversion Studies

A potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. rsc.org For 2-Cyclopenten-1-one, 2,3,4-triphenyl-, a detailed PES map would be highly complex. However, simplified PES scans can be performed by varying specific key coordinates, such as the dihedral angles of the phenyl groups or the puckering coordinates of the cyclopentenone ring.

These studies can identify the minimum energy conformations (stable isomers) and the saddle points (transition states) that connect them. arxiv.org This information is crucial for understanding the relative populations of different conformers at a given temperature and the dynamics of their interconversion. For similar cyclic molecules, PES analysis has been used to understand how intramolecular interactions, such as hydrogen bonding, can stabilize certain conformations. mdpi.com In the case of the title compound, the PES would be dominated by steric interactions between the phenyl groups.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, such as infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra.

Infrared (IR) Spectroscopy: By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the vibrational frequencies and their corresponding intensities. These calculated frequencies can be compared with experimental IR spectra to aid in the assignment of vibrational modes. For 2-Cyclopenten-1-one, 2,3,4-triphenyl-, key vibrational modes would include the C=O stretch, the C=C stretch, and various C-H bending and stretching modes of the phenyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can predict NMR chemical shifts and coupling constants. These calculations are highly sensitive to the molecular geometry, making them a good tool for validating the predicted conformations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. For 2-Cyclopenten-1-one, 2,3,4-triphenyl-, the extended conjugation is expected to result in strong absorptions in the UV or even the visible region.

Table 3: Predicted Spectroscopic Properties of 2-Cyclopenten-1-one, 2,3,4-triphenyl- (Illustrative)

| Spectroscopic Technique | Predicted Feature | Theoretical Basis |

|---|---|---|

| Infrared (IR) | Strong C=O stretching frequency around 1700-1720 cm-1. Phenyl group C-H stretches above 3000 cm-1. | Calculation of vibrational frequencies from the Hessian matrix (DFT). |

| 1H NMR | Complex multiplets for the aromatic protons in the range of 7-8 ppm. Signals for the aliphatic protons on the cyclopentenone ring. | Calculation of magnetic shielding tensors (e.g., GIAO method). |

| 13C NMR | Carbonyl carbon signal around 200-210 ppm. Signals for the sp2 carbons of the double bond and the phenyl rings. | Calculation of magnetic shielding tensors. |

| UV-Vis | Intense π→π* transitions at longer wavelengths (lower energy) due to extended conjugation. Weaker n→π* transition at a longer wavelength. | Time-Dependent DFT (TD-DFT) calculations of electronic excitation energies. |

This table is illustrative and based on general principles and data for similar compounds. Precise values would require specific quantum chemical calculations.

Advanced Research Applications of 2 Cyclopenten 1 One, 2,3,4 Triphenyl in Chemical Sciences

Utilization as Key Building Blocks in Organic Synthesis

The cyclopentenone core is a valuable scaffold in organic synthesis, frequently employed in the construction of complex natural products and other biologically active molecules. orgsyn.orgwikipedia.org These five-membered ring systems, featuring a ketone and an alkene, are amenable to a variety of chemical transformations. orgsyn.orgwikipedia.org Common reactions include nucleophilic conjugate additions, Diels-Alder cycloadditions, and various annulation strategies to build more complex polycyclic systems. wikipedia.orgdoi.org

For instance, the synthesis of functionalized cyclopentenones can be achieved through methods like the Nazarov cyclization, Pauson-Khand reaction, and intramolecular aldol (B89426) condensations. doi.orgorganic-chemistry.org A novel approach for creating 2,4,4-trisubstituted 2-cyclopentenones has been developed using 1-chlorovinyl p-tolyl sulfoxides and acetonitrile (B52724) derivatives, highlighting the modularity in cyclopentenone synthesis. doi.org While these methods illustrate the general importance of substituted cyclopentenones as synthetic intermediates, specific examples detailing the use of 2-Cyclopenten-1-one (B42074), 2,3,4-triphenyl- as a starting material for further synthetic elaboration are not readily found in the surveyed literature.

A closely related compound, tetraphenylcyclopentadienone (B147504), is well-documented as a versatile building block, particularly in Diels-Alder reactions to synthesize complex aromatic and polycyclic aromatic hydrocarbons. wikipedia.orgumkc.edu This suggests that 2-Cyclopenten-1-one, 2,3,4-triphenyl-, with its reactive enone system, could potentially serve as a diene or dienophile in similar cycloaddition reactions, although specific studies are lacking.

Table 1: General Synthetic Methods for Substituted Cyclopentenones

| Method | Description | Key Reactants | Reference(s) |

| Nazarov Cyclization | Acid-catalyzed electrocyclic ring closure of divinyl ketones. | Divinyl ketones | organic-chemistry.org |

| Pauson-Khand Reaction | A [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide. | Alkyne, alkene, CO | organic-chemistry.org |

| Aldol Condensation | Intramolecular condensation of 1,4-dicarbonyl compounds. | 1,4-Diketones | youtube.com |

| From Chlorovinyl Sulfoxides | Consecutive reaction with acetonitrile derivatives. | 1-Chlorovinyl p-tolyl sulfoxides, nitriles | doi.org |

Contributions to Materials Science and Supramolecular Chemistry

The incorporation of rigid, planar, and electronically active moieties is a common strategy in the design of advanced materials. The phenyl groups in 2-Cyclopenten-1-one, 2,3,4-triphenyl- could impart significant steric bulk and opportunities for π-π stacking interactions, which are crucial for the formation of ordered supramolecular assemblies. uvm.edu

Research into polymers containing tetraphenylcyclopentadienone units has shown that these materials can exhibit interesting electronic and photophysical properties, with potential applications in organic electronics. uvm.edu The synthesis of linear and cyclic polycyclopentadienones has been explored, aiming to create precursors for nanographenes and other carbon-rich materials. uvm.edu While these studies focus on the tetraphenyl derivative, they provide a conceptual framework for how a triphenyl-substituted cyclopentenone might be integrated into polymeric or supramolecular structures. However, there is no direct evidence in the reviewed literature of 2-Cyclopenten-1-one, 2,3,4-triphenyl- being used in materials science or for creating supramolecular architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.